5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a furan ring, and a hydroxypropyl chain
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide group is known for its antibacterial properties, and the furan ring can interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. The sulfonamide group is a common pharmacophore in many drugs, and the furan ring can enhance the compound’s binding affinity to biological targets.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene ring with chlorosulfonic acid, followed by the addition of an amine.
Attachment of the Furan Ring: The furan ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of furan with a halogenated thiophene.
Addition of the Hydroxypropyl Chain: The hydroxypropyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated propanol reacts with the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid or sulfoxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfonic acid or sulfoxide derivatives.
Substitution: Various substituted thiophene derivatives.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan ring can interact with hydrophobic pockets in proteins. The hydroxypropyl chain can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)thiophene-2-sulfonamide: This compound has a similar thiophene-sulfonamide structure but lacks the furan ring and hydroxypropyl chain.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: This compound contains a furan ring but lacks the thiophene-sulfonamide structure.
Uniqueness
5-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, furan ring, and hydroxypropyl chain
Properties
IUPAC Name |
5-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S2/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNULVJRIRCFVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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